molecular formula C30H53NO17 B1262222 8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside

8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside

Cat. No. B1262222
M. Wt: 699.7 g/mol
InChI Key: QEZKYNPMOCSVNG-JZBPMIOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is a glucosamine oligosaccharide.

Scientific Research Applications

Synthesis in Polysaccharide Research

8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside has been utilized in the synthesis of complex polysaccharides. For example, it has been used in the synthesis of a tetrasaccharide unit of the capsular polysaccharide of Streptococcus pneumoniae type 9V, highlighting its relevance in understanding bacterial polysaccharides (Paulsen & Helpap, 1989).

Application in Enzyme Assay Development

This compound is also significant in developing assay procedures for enzymes. Modified assay procedures for guanosine diphosphate-L-fucose: 2-acetamido-2-deoxy-beta-D-glucopyranoside-(1→4)-alpha-L-fucosyltransferase have been developed using synthetic derivatives of this compound as reference compounds, aiding in the study of enzyme activities (Sykes et al., 1983).

Role in Oligosaccharide Biosynthesis

Research on oligosaccharide biosynthesis also leverages this compound. It's been used to synthesize analogs of trisaccharides to evaluate as acceptors for N-acetylglucosaminyltransferase-V, thereby contributing to our understanding of oligosaccharide biosynthesis and its regulatory mechanisms (Srivastava et al., 1988).

properties

Product Name

8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside

Molecular Formula

C30H53NO17

Molecular Weight

699.7 g/mol

IUPAC Name

methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate

InChI

InChI=1S/C30H53NO17/c1-14-20(36)23(39)25(41)29(44-14)48-27-24(40)21(37)16(12-32)46-30(27)47-26-19(31-15(2)34)28(45-17(13-33)22(26)38)43-11-9-7-5-4-6-8-10-18(35)42-3/h14,16-17,19-30,32-33,36-41H,4-13H2,1-3H3,(H,31,34)/t14-,16+,17+,19+,20+,21-,22+,23+,24-,25-,26+,27+,28+,29-,30-/m0/s1

InChI Key

QEZKYNPMOCSVNG-JZBPMIOASA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)OCCCCCCCCC(=O)OC)NC(=O)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OCCCCCCCCC(=O)OC)NC(=O)C)CO)O)O)O)O)O

Origin of Product

United States

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